Phosphoglycolohydroxamic Acid

Descripción

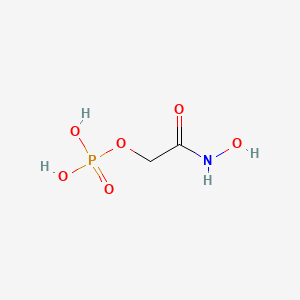

inhibits DHAP (dihydroxyacetone phosphate)-converting enzymes; structure

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXHHWZKQZIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199497 | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51528-59-7 | |

| Record name | Phosphoglycolohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51528-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoglycolohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoglycolohydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The In-Depth Mechanism of Action of Phosphoglycolohydroxamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoglycolohydroxamic Acid (PGH) is a potent enzyme inhibitor with a well-characterized mechanism of action, primarily targeting key enzymes in the glycolytic pathway. This technical guide provides a comprehensive overview of the molecular interactions, inhibitory kinetics, and experimental methodologies associated with PGH. Its principal targets are Triosephosphate Isomerase (TIM) and Fructose-Bisphosphate Aldolase (Aldolase), with a particularly well-documented role as a transition-state analog for TIM. This document synthesizes the current understanding of PGH's mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Glycolytic Enzymes

This compound exerts its biological effects through the competitive inhibition of two critical enzymes in glycolysis: Triosephosphate Isomerase and Fructose-Bisphosphate Aldolase. By targeting these enzymes, PGH disrupts the metabolic pathway responsible for energy production, highlighting its potential as an antimicrobial and antifungal agent.[1]

Primary Target: Triosephosphate Isomerase (TIM)

The most extensively studied mechanism of PGH is its inhibition of Triosephosphate Isomerase (TIM), a dimeric, non-allosteric enzyme that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[2] PGH is a powerful competitive inhibitor of TIM, acting as a transition-state analog. It mimics the structure of the enediol or enediolate intermediate formed during the isomerization reaction.[2][3]

The binding of PGH to the active site of TIM has been elucidated through X-ray crystallography, revealing key interactions with catalytic residues.[3] The carboxylate group of Glutamate-165 (Glu-165) and the imidazole side chain of Histidine-95 (His-95) are crucial for the catalytic activity of TIM. In the presence of PGH, these residues interact with the inhibitor, effectively blocking the binding and conversion of the natural substrates.[3] The high affinity of PGH for the active site is attributed to its structural and electronic resemblance to the transition state, making it one of the tightest known inhibitors of TIM.[2]

Secondary Target: Fructose-Bisphosphate Aldolase

This compound also competitively inhibits Fructose-Bisphosphate Aldolase, another key enzyme in glycolysis.[1][4] Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and GAP. PGH's inhibitory action on both Class I and Class II aldolases has been reported.[4] While the interaction is well-established, the specific quantitative details of PGH's inhibition of aldolase are less extensively documented in publicly available literature compared to its interaction with TIM.

Quantitative Inhibition Data

The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.

| Enzyme Target | Organism Source | Inhibitor (PGH) Ki Value | Inhibition Type | Reference |

| Triosephosphate Isomerase | Trypanosoma brucei | 8 µM | Competitive | [2] |

| Fructose-Bisphosphate Aldolase | Rabbit Muscle | Potent Inhibitor (Specific Ki not cited) | Competitive | [1] |

Signaling Pathways and Molecular Interactions

The inhibitory action of this compound directly impacts the central metabolic pathway of glycolysis. By blocking the function of Triosephosphate Isomerase and Aldolase, PGH disrupts the flow of metabolites, leading to an accumulation of upstream substrates and a depletion of downstream products, ultimately hindering cellular energy production.

Inhibition of Triosephosphate Isomerase: A Closer Look

The interaction between PGH and the active site of TIM is a classic example of transition-state analog inhibition. The following diagram illustrates the key molecular players and their relationships.

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the mechanism of action and inhibitory potency of this compound.

Determination of Triosephosphate Isomerase (TIM) Inhibition

A common method to measure TIM activity and its inhibition is a coupled spectrophotometric assay.

Principle: The assay follows the conversion of GAP to DHAP. The product, DHAP, is then reduced to glycerol-3-phosphate by the enzyme α-glycerophosphate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

-

Triethanolamine-HCl buffer (pH 7.5)

-

Glyceraldehyde-3-phosphate (GAP) solution (10 mM)

-

NADH solution (7 mM)

-

α-glycerophosphate dehydrogenase (10 mg/ml)

-

Triosephosphate isomerase

-

This compound (PGH) at various concentrations

Procedure:

-

In a 1 cm path-length cuvette, combine 1.4 ml of triethanolamine-HCl buffer, 50 µl of GAP solution, 25 µl of NADH solution, and 5 µl of α-glycerophosphate dehydrogenase.

-

Mix the contents thoroughly and allow the mixture to equilibrate to 25°C.

-

Initiate the reaction by adding the TIM enzyme (pre-incubated with or without PGH for a set period).

-

Immediately monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

To determine the inhibition constant (Ki), the experiment is repeated with varying concentrations of both the substrate (GAP) and the inhibitor (PGH). The data can then be analyzed using graphical methods such as a Dixon plot (plotting 1/velocity against inhibitor concentration at different fixed substrate concentrations) or by non-linear regression fitting to the appropriate competitive inhibition model.

Determination of Fructose-Bisphosphate Aldolase Inhibition

A similar coupled enzyme assay can be used to determine the inhibition of aldolase by PGH.

Principle: The cleavage of fructose-1,6-bisphosphate by aldolase produces DHAP and GAP. The subsequent conversion of DHAP to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH, is monitored at 340 nm.

Reagents:

-

Triethanolamine-HCl buffer (pH 7.5)

-

Fructose-1,6-bisphosphate solution

-

NADH solution

-

α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mixture

-

Fructose-bisphosphate aldolase

-

This compound (PGH) at various concentrations

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, fructose-1,6-bisphosphate, NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the aldolase enzyme (with or without pre-incubation with PGH).

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The Ki for PGH can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data as described for the TIM inhibition assay.

Logical Workflow for Inhibitor Characterization

The process of characterizing an enzyme inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.

Conclusion

This compound is a well-characterized competitive inhibitor of Triosephosphate Isomerase and Fructose-Bisphosphate Aldolase. Its mechanism of action, particularly as a transition-state analog for TIM, is supported by extensive kinetic and structural data. The experimental protocols outlined in this guide provide a framework for the continued investigation of PGH and other potential enzyme inhibitors. A thorough understanding of its inhibitory mechanisms is crucial for its potential development as a therapeutic agent and for the design of novel inhibitors targeting the glycolytic pathway.

References

Phosphoglycolohydroxamic Acid: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic acid (PGH), a potent inhibitor of the glycolytic enzyme triosephosphate isomerase (TIM), serves as a critical tool in biochemical research and as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PGH. Detailed experimental protocols for its synthesis are presented, alongside a summary of its key quantitative data. Furthermore, the mechanism of TIM inhibition is illustrated through a detailed signaling pathway diagram, offering insights for researchers in enzymology and drug development.

Chemical Structure and Properties

This compound (PGH) is the hydroxamate derivative of phosphoglycolic acid.[1] Its structure combines a hydroxamic acid functional group with a phosphate moiety, enabling it to act as a transition-state analog inhibitor of triosephosphate isomerase.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | PubChem[1] |

| Molecular Formula | C2H6NO6P | PubChem[1] |

| Molecular Weight | 171.05 g/mol | PubChem[1] |

| CAS Number | 51528-59-7 | PubChem[1] |

| Predicted Water Solubility | 13.8 mg/mL | DrugBank |

| Predicted logP | -1.2 | DrugBank |

| Predicted pKa (Strongest Acidic) | 1.32 | DrugBank |

| Predicted pKa (Strongest Basic) | -5.6 | DrugBank |

Table 2: Spectroscopic Data for this compound (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 4.05 (d, 2H) | 65.0 (t) |

| 10.9 (s, 1H) | 165.0 (s) |

| 11.5 (s, 1H) | |

| Note: Predicted data based on cheminformatic tools. Experimental verification is recommended. |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the facile and efficient synthesis method reported by Weber et al. (2003). This two-step procedure involves the phosphorylation of glycolamide followed by conversion to the hydroxamic acid.

Step 1: Synthesis of Phosphoglycolamide

-

Anhydrous glycolamide is dissolved in an excess of commercial polyphosphoric acid.

-

The mixture is stirred at a controlled temperature to facilitate the phosphorylation of the primary alcohol of glycolamide.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with ice-water.

-

The product, phosphoglycolamide, is isolated and purified by column chromatography. An alternative method involves the phosphorylation of glycolamide using β-cyanoethylphosphate in pyridine in the presence of dicyclohexylcarbodiimide (DCC), which has been reported to yield up to 80% of the desired product.

Step 2: Conversion to this compound

-

Phosphoglycolamide (either in its acidic form or as its cyclohexylammonium salt) is treated with a large excess of aqueous hydroxylamine.

-

The reaction proceeds quantitatively to yield this compound.

-

The final product can be converted to its free acid form or to the corresponding bis-cyclohexylammonium salt for characterization and purification through recrystallization.

Biological Activity and Mechanism of Action

This compound is a well-characterized inhibitor of triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway. It acts as a transition-state analog, mimicking the enediol or enediolate intermediate of the TIM-catalyzed reaction.

Table 3: Quantitative Data on the Biological Activity of this compound

| Parameter | Value | Target Enzyme | Organism |

| Ki | 6-14 µM | Triosephosphate Isomerase | Not Specified |

The inhibition of TIM by PGH has been structurally elucidated, revealing key interactions within the enzyme's active site. The carboxylate of Glu-165, the imidazole of His-95, and the side chains of Lys-12 and Asn-10 are crucial for binding the inhibitor.

Signaling Pathway of Triosephosphate Isomerase Inhibition

The following diagram illustrates the mechanism of TIM inhibition by PGH.

Caption: Interaction of PGH with key residues in the TIM active site.

Conclusion

This compound remains a cornerstone for studying the mechanism of triosephosphate isomerase and for the rational design of novel inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of biochemistry, enzymology, and medicinal chemistry, facilitating further investigations into the therapeutic potential of targeting glycolysis.

References

Phosphoglycolohydroxamic Acid: A Potent Transition-State Analog Inhibitor of Glycolytic Enzymes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic acid (PGH) is a powerful inhibitor of key enzymes in central carbon metabolism, most notably triosephosphate isomerase (TIM) and fructose-bisphosphate aldolase (FBA). Its mechanism of action lies in its ability to act as a transition-state analog, closely mimicking the unstable enediol(ate) intermediate formed during the enzymatic reactions catalyzed by these enzymes. This high-affinity binding makes PGH a valuable tool for studying enzyme mechanisms and a potential lead compound in the development of novel therapeutics targeting metabolic pathways. This technical guide provides an in-depth overview of the role of PGH as a transition-state analog, including its target enzymes, mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization.

Introduction

Transition-state analogs are stable molecules that structurally and electronically resemble the fleeting, high-energy transition state of a substrate in an enzyme-catalyzed reaction. By binding to the enzyme's active site with much higher affinity than the substrate itself, these analogs act as potent and often highly specific inhibitors. This compound (PGH) is a classic example of such an inhibitor, targeting enzymes that process dihydroxyacetone phosphate (DHAP). Its structure is isosteric with the enediol(ate) intermediate common to the reactions catalyzed by triosephosphate isomerase and aldolases.[1]

The study of PGH has been instrumental in elucidating the catalytic mechanisms of these enzymes, particularly through crystallographic studies of enzyme-inhibitor complexes.[2] This guide will delve into the technical details of PGH's function, providing researchers and drug development professionals with the necessary information to utilize this compound in their work.

Target Enzymes and Mechanism of Action

PGH is a potent inhibitor of several key enzymes involved in glycolysis and fructose metabolism. The primary targets include:

-

Triosephosphate Isomerase (TIM): A critical enzyme in glycolysis that catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP).

-

Fructose-Bisphosphate Aldolase (FBA): This enzyme, existing as Class I (in animals and plants) and Class II (in bacteria and fungi), catalyzes the reversible aldol condensation of DHAP and GAP to form fructose 1,6-bisphosphate.[3] PGH inhibits both classes of aldolases.[4]

-

Other Aldolases: PGH also shows inhibitory activity against other aldolases that utilize DHAP as a substrate, such as rhamnulose-1-phosphate aldolase and L-fuculose phosphate aldolase.

The inhibitory action of PGH stems from its structural mimicry of the enediol(ate) transition state. The planar structure of the hydroxamic acid moiety and the negatively charged phosphonate group closely resemble the geometry and charge distribution of the high-energy intermediate. This allows PGH to bind tightly within the active site, forming strong interactions with key catalytic residues and effectively blocking substrate access.[2]

Logical Relationship of PGH Inhibition

Quantitative Inhibition Data

The potency of PGH as an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While extensive data across all target enzymes and species is not centrally compiled, the available literature indicates potent inhibition.

| Target Enzyme | Organism/Class | Inhibition Constant (Ki) / IC50 | Reference |

| Triosephosphate Isomerase | Trypanosomal | 8 µM | [5] |

| Triosephosphate Isomerase | Chicken | Competitive Inhibitor | [4] |

| Fructose-Bisphosphate Aldolase | Rabbit Muscle (Class I) | Competitive Inhibitor | [4] |

| Fructose-Bisphosphate Aldolase | Class II | Potent Inhibitor | [4] |

| Fructose-Bisphosphate Aldolase | Mycobacterium tuberculosis & Candida albicans | Nanomolar range (for a related hydroxamic acid derivative) | [2] |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

The inhibitory effect of PGH on its target enzymes is typically determined using a coupled enzyme assay. The activity of TIM or aldolase is linked to the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH), which can be monitored spectrophotometrically.

Principle:

-

For Triosephosphate Isomerase (in the direction of GAP to DHAP): The production of DHAP is coupled to the reduction of DHAP to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

-

For Fructose-Bisphosphate Aldolase (in the direction of FBP cleavage): The production of GAP and DHAP is measured. GAP is converted to DHAP by TIM. The DHAP is then reduced by GDH, leading to NADH oxidation.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate or cuvettes

-

Purified target enzyme (TIM or FBA)

-

Coupling enzymes (e.g., glycerol-3-phosphate dehydrogenase, triosephosphate isomerase for FBA assay)

-

Substrate (e.g., D-glyceraldehyde 3-phosphate for TIM, fructose 1,6-bisphosphate for FBA)

-

NADH

-

This compound (PGH)

-

Assay Buffer (e.g., 100 mM Triethanolamine buffer, pH 7.6, containing EDTA)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of PGH in a suitable solvent (e.g., water or buffer) and make serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare solutions of the substrate, NADH, and coupling enzymes in the assay buffer. The final concentrations will need to be optimized but are typically around the Km for the substrate and in excess for the coupling enzymes and NADH.

-

-

Assay Setup:

-

To each well of a microplate or a cuvette, add the assay buffer, NADH solution, coupling enzyme(s), and the desired concentration of PGH (or vehicle control).

-

Add the purified target enzyme and incubate for a pre-determined time at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Start the reaction by adding the substrate.

-

-

Monitor the Reaction:

-

Immediately measure the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

-

Plot the reaction velocity against the PGH concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using a suitable model for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

-

Workflow for Enzyme Inhibition Assay

Co-crystallization of TIM with PGH (General Protocol)

Obtaining a crystal structure of the enzyme-inhibitor complex is crucial for understanding the molecular basis of inhibition. Co-crystallization is a common method used for this purpose.

Principle:

The purified enzyme is mixed with the inhibitor prior to setting up crystallization trials. The complex then crystallizes, allowing for X-ray diffraction analysis.

Materials:

-

Highly purified and concentrated triosephosphate isomerase

-

This compound (PGH)

-

Crystallization screening kits or custom-made crystallization solutions

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

Procedure:

-

Prepare the Protein-Inhibitor Complex:

-

Dissolve PGH in a buffer compatible with the protein.

-

Mix the purified TIM with a molar excess of PGH (e.g., 5-10 fold) to ensure saturation of the active sites.

-

Incubate the mixture on ice for a sufficient time (e.g., 1-2 hours) to allow for complex formation.

-

(Optional) The complex can be purified by size-exclusion chromatography to remove unbound inhibitor.

-

-

Set up Crystallization Trials:

-

Use a variety of crystallization screens to test a wide range of conditions (precipitants, pH, salts, additives).

-

Set up sitting-drop or hanging-drop vapor diffusion experiments by mixing a small volume of the protein-inhibitor complex with an equal volume of the crystallization solution.

-

-

Crystal Growth and Optimization:

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Regularly inspect the drops for crystal formation.

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and other components to obtain large, single crystals suitable for X-ray diffraction.

-

-

Crystal Harvesting and Data Collection:

-

Carefully harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Signaling and Metabolic Pathways

The enzymes targeted by PGH are central to major metabolic pathways. Understanding their position in these pathways is crucial for predicting the broader biological effects of inhibition.

Glycolysis Pathway

Triosephosphate isomerase and fructose-bisphosphate aldolase are key enzymes in the preparatory and payoff phases of glycolysis, the primary pathway for glucose catabolism.

Fructose Metabolism Pathway

In the liver, fructose is metabolized via a pathway that bypasses the main regulatory step of glycolysis. Aldolase B is a key enzyme in this pathway.

Conclusion

This compound serves as a paradigm for transition-state analog inhibitors. Its potent and specific inhibition of triosephosphate isomerase and various aldolases has made it an invaluable tool for biochemical and structural studies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of these vital metabolic enzymes and to aid in the rational design of new therapeutic agents targeting these pathways. The high affinity and well-characterized binding mode of PGH provide a strong foundation for the development of next-generation inhibitors with improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Phosphoglycolohydroxamic Acid: A Potent Enzyme Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycolohydroxamic Acid (PGH) is a potent inhibitor of several key enzymes involved in glycolysis, a fundamental metabolic pathway. Its discovery and subsequent study have provided valuable insights into the catalytic mechanisms of these enzymes and have paved the way for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and inhibitory properties of PGH, with a focus on its interaction with triosephosphate isomerase and fructose-bisphosphate aldolase.

Discovery and History

This compound was identified as a powerful inhibitor of enzymes that process dihydroxyacetone phosphate (DHAP). Its development was rooted in the exploration of transition-state analogs for enzymes involved in glycolysis. The hydroxamate functional group was known for its metal-chelating properties and its ability to mimic the tetrahedral intermediates formed during enzymatic reactions. The addition of a phosphate group allowed for specific targeting of enzymes with binding sites for phosphorylated substrates.

Initial studies focused on its inhibitory effects on triosephosphate isomerase (TIM), a crucial enzyme in the glycolytic pathway that catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). PGH was found to be a competitive inhibitor of TIM, binding tightly to the active site and preventing the substrate from binding. Subsequent research revealed that PGH also potently inhibits fructose-bisphosphate aldolase, another key enzyme in glycolysis that catalyzes the cleavage of fructose 1,6-bisphosphate into DHAP and G3P.

Target Enzymes and Mechanism of Action

The primary targets of this compound are enzymes that bind dihydroxyacetone phosphate (DHAP). These include:

-

Triosephosphate Isomerase (TIM): PGH acts as a transition-state analog, mimicking the enediol or enediolate intermediate of the isomerization reaction. It binds to the active site of TIM, preventing the catalytic conversion of DHAP to G3P.

-

Fructose-Bisphosphate Aldolase: As a potent inhibitor, PGH interferes with the aldol cleavage of fructose 1,6-bisphosphate. Its mechanism is also believed to involve mimicking a reaction intermediate.

-

Methylglyoxal Synthase: PGH is a tight-binding competitive inhibitor of this enzyme, which converts DHAP to methylglyoxal and inorganic phosphate.

The inhibitory activity of PGH stems from the hydroxamic acid moiety, which can chelate metal ions in the active sites of metalloenzymes or act as a mimic of the tetrahedral transition state in other enzymes. The phosphate group provides the necessary recognition and binding affinity for the phosphate-binding pockets of its target enzymes.

Quantitative Inhibitory Data

The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).

| Enzyme | Organism | Inhibitor | Ki Value | IC50 Value |

| Triosephosphate Isomerase | Trypanosoma brucei | This compound | 8 µM | N/A |

| Methylglyoxal Synthase | Escherichia coli | This compound | 39 nM | N/A |

| Fructose-Bisphosphate Aldolase | Not Specified | This compound | N/A | Potent Inhibitor |

N/A: Not Available in the searched literature.

Experimental Protocols

Synthesis of this compound

A facile and efficient synthesis of this compound was reported by Weber et al. (2003). The method involves the phosphorylation of a glycolamide precursor followed by reaction with hydroxylamine.

Materials:

-

Glycolamide

-

Polyphosphoric acid

-

Barium Hydroxide (Ba(OH)₂)

-

Barium Carbonate (BaCO₃)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

Phosphorylation of Glycolamide: Glycolamide is reacted with polyphosphoric acid at a controlled temperature (e.g., 44-48°C) to yield phosphoglycolamide.

-

Neutralization and Purification: The reaction mixture is cooled, and water and ice are added. The pH is adjusted to ~8 with solid Ba(OH)₂ and BaCO₃ to precipitate the product as a barium salt.

-

Conversion to Hydroxamic Acid: The purified phosphoglycolamide is then reacted with an excess of alkaline hydroxylamine solution. This is prepared by mixing hydroxylamine hydrochloride with a stoichiometric amount of NaOH.

-

Final Product: The reaction yields this compound. The final product can be further purified as needed.

Enzyme Inhibition Assay: Triosephosphate Isomerase (TIM)

A general protocol for determining the inhibitory activity of PGH against TIM can be adapted from standard enzyme kinetics assays. This typically involves monitoring the conversion of the substrate to the product in the presence and absence of the inhibitor.

Materials:

-

Purified Triosephosphate Isomerase (TIM)

-

Dihydroxyacetone phosphate (DHAP) as substrate

-

This compound (PGH) as inhibitor

-

Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Buffer solution (e.g., triethanolamine buffer, pH 7.6)

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: Prepare a reaction mixture containing the buffer, NAD+, and GAPDH.

-

Inhibitor Addition: Add varying concentrations of PGH to the assay mixture. A control with no inhibitor should also be prepared.

-

Enzyme Addition: Add a fixed concentration of TIM to the mixture.

-

Reaction Initiation: Start the reaction by adding the substrate, DHAP.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH by GAPDH as it converts the G3P product from the TIM reaction.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the reciprocal of the velocity (1/V) against the inhibitor concentration ([I]) to determine the Ki value using a Dixon plot, or use non-linear regression to fit the data to the appropriate inhibition model (e.g., competitive inhibition).

Visualizations

The function of Phosphoglycolohydroxamic Acid as an aldolase inhibitor.

An In-depth Technical Guide to Phosphoglycolohydroxamic Acid as an Aldolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (PGH), a potent inhibitor of aldolase enzymes. The document details the mechanism of aldolase action, the inhibitory function of PGH, quantitative data on its efficacy, and relevant experimental protocols.

Introduction to this compound (PGH)

This compound (PGH) is a small molecule that serves as a powerful inhibitor of aldolase and triose-phosphate isomerase.[1][2] Its chemical formula is C2H6NO6P, and it has a molecular weight of 171.05 g/mol .[3][4] PGH is the hydroxamate of phosphoglycolic acid and is functionally related to glycolic acid.[3] Due to its inhibitory properties, PGH is a valuable tool in biochemical research and holds potential for development as an antibacterial and antifungal agent.[1]

The Role and Mechanism of Aldolase

Aldolases are crucial enzymes in central metabolism, primarily known for their role in the fourth step of glycolysis, where they catalyze the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P).[5] This function is also essential for the reverse pathway, gluconeogenesis.[5] Aldolases are broadly categorized into two main classes based on their catalytic mechanism.

-

Class I Aldolases: Predominantly found in animals and plants, these enzymes utilize a key lysine residue in their active site.[6][7] The catalytic cycle involves the formation of a Schiff base intermediate between the lysine and the carbonyl group of the substrate (DHAP).[6][8]

-

Class II Aldolases: Typically found in bacteria and fungi, these enzymes are metal-dependent, requiring a divalent metal ion (commonly Zn2+) as a cofactor to stabilize an enolate intermediate.[6][7]

PGH as a Potent Aldolase Inhibitor

PGH functions as a competitive inhibitor for both Class I and Class II aldolases.[1] Its structure mimics the transition state of the substrate, allowing it to bind tightly to the active site of the enzyme, thereby blocking the entry of the natural substrate.

The inhibitory potency of PGH extends to several enzymes that process dihydroxyacetone phosphate.[9][10] DrugBank lists its targets as fructose-bisphosphate aldolase class 2, triosephosphate isomerase, methylglyoxal synthase, rhamnulose-1-phosphate aldolase, and L-fuculose phosphate aldolase, among others.[11]

Mechanism of Inhibition

The mechanism of inhibition by PGH is attributed to its structural similarity to the enediolate intermediate formed during the aldolase-catalyzed reaction. The hydroxamic acid moiety is a strong metal chelator, which contributes to its potent inhibition of Class II (metal-dependent) aldolases. For Class I aldolases, it acts as a transition-state analog that binds tightly to the active site.

A study on methylglyoxal synthase (MGS), an enzyme mechanistically related to triosephosphate isomerase, revealed that PGH is a tight-binding competitive inhibitor.[12] The high affinity is partly due to the formation of a short, strong hydrogen bond between the N-hydroxy group of PGH and a carboxylate group (Asp-71) in the enzyme's active site.[12]

Quantitative Inhibition Data

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Notes |

| Methylglyoxal Synthase | PGH | 39 nM | PGH is a tight-binding competitive inhibitor. The high affinity is attributed in part to a short, strong hydrogen bond formed in the active site.[12] |

Experimental Protocols

Synthesis of this compound

A facile and efficient synthesis for PGH has been reported.[9][10] While specific reagents and conditions are detailed in the primary literature, a general methodology involves the following key steps:

-

Esterification: An appropriate starting material, such as 3-Hydroxy-2-naphthoic acid, is esterified.[13]

-

Reaction with Hydroxylamine: The resulting ester is then treated with hydroxylamine (NH2OH) or one of its salts under basic conditions. This converts the ester into the corresponding hydroxamic acid.[13][14]

-

Purification: The final product is purified using standard chemical techniques.

Aldolase Inhibition Assay Protocol

The inhibitory effect of PGH on aldolase activity can be quantified using a spectrophotometric assay. This protocol is based on a coupled-enzyme system where the product of the aldolase reaction is converted by a second enzyme, and the activity of this second enzyme is monitored.

Materials:

-

Aldolase (e.g., rabbit muscle aldolase)

-

Fructose-1,6-bisphosphate (FBP) substrate

-

This compound (PGH)

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

NADH

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, NADH, TPI, and GDH.

-

Inhibitor Addition: Add varying concentrations of PGH to a series of reaction tubes or microplate wells. Include a control with no inhibitor.

-

Enzyme Addition: Add a fixed amount of aldolase to each reaction and incubate for a short period to allow for inhibitor binding.

-

Initiate Reaction: Start the reaction by adding the substrate, FBP.

-

Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of this absorbance change is proportional to the rate of the aldolase reaction.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of PGH that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[15][16][17]

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C2H6NO6P | CID 4797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Aldolase A - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. discover.library.noaa.gov [discover.library.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oaepublish.com [oaepublish.com]

- 14. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoglycolohydroxamic Acid: A Technical Guide to its Potential Antibacterial and Antifungal Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic Acid (PGH), a potent inhibitor of key glycolytic enzymes, presents a compelling avenue for the development of novel antibacterial and antifungal agents. This technical guide synthesizes the available scientific information on PGH, focusing on its mechanism of action, potential antimicrobial applications, and the experimental frameworks for its evaluation. While early research highlights its promise, this document also underscores the need for further investigation to fully elucidate its therapeutic potential.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new therapeutic agents with novel mechanisms of action. This compound (PGH) has been identified as a powerful inhibitor of Class I and Class II aldolases and triosephosphate isomerase, enzymes crucial for glycolysis in a wide range of organisms, including bacteria and fungi.[1] By targeting these fundamental metabolic pathways, PGH offers the potential for broad-spectrum antimicrobial activity. This guide provides a comprehensive overview of the current understanding of PGH's bioactivity and outlines the methodologies for its further investigation.

Mechanism of Action: Targeting Glycolysis

This compound's primary mechanism of action is the potent and competitive inhibition of two key enzymes in the glycolytic pathway:

-

Fructose-Bisphosphate Aldolase (Aldolase): This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). PGH has been shown to be an exceptionally strong inhibitor of metallo-aldolase (Class II), which is found in bacteria and fungi.[1]

-

Triosephosphate Isomerase (TPI): TPI catalyzes the interconversion of DHAP and G3P, ensuring the efficient flow of metabolites through glycolysis. PGH acts as a transition-state analog, binding tightly to the enzyme's active site.

The inhibition of these enzymes disrupts the central carbon metabolism of microorganisms, leading to a depletion of ATP and essential biosynthetic precursors, which can ultimately result in cell death or growth inhibition.

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound has been quantified through the determination of its inhibition constant (Ki) against aldolase from different sources. The exceptionally strong binding to the metallo-aldolase from Bacillus stearothermophilus suggests its potential as a selective antibacterial agent.[1]

| Enzyme Source | Enzyme Class | Ki (M) |

| Bacillus stearothermophilus Aldolase | Class II (Metallo-aldolase) | ~2 x 10-9 |

| Rabbit Muscle Aldolase | Class I | ~2 x 10-6 |

| Chicken Triosephosphate Isomerase | - | ~14 x 10-6 |

Table 1: Inhibition Constants (Ki) of this compound against Aldolase and Triosephosphate Isomerase.[1]

Potential Antibacterial and Antifungal Applications

The potent inhibition of essential metabolic enzymes in microorganisms suggests that this compound could be a valuable lead compound for the development of new antibacterial and antifungal therapies. However, to date, there is a lack of publicly available, detailed studies presenting quantitative data, such as Minimum Inhibitory Concentrations (MICs), for PGH against a broad range of pathogenic bacteria and fungi. Further research is critically needed to establish its spectrum of activity and efficacy in vitro and in vivo.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Figure 2: General workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of PGH Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water or a buffer) to a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the PGH stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, including a positive control (no PGH) and a negative control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of PGH that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method to determine the inhibition constant (Ki) of PGH against aldolase.

References

An In-Depth Technical Guide to the Binding of Phosphoglycolohydroxamic Acid to Enzyme Active Sites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions between phosphoglycolohydroxamic acid (PGH) and the active sites of its target enzymes. PGH is a potent enzyme inhibitor, primarily recognized for its role as a transition-state analog, which provides valuable insights into enzyme mechanisms and serves as a scaffold for drug design.[1][2][3] This document details the binding modes of PGH, presents quantitative interaction data, outlines relevant experimental protocols, and visualizes the key molecular pathways and workflows.

Introduction to this compound (PGH)

This compound is the hydroxamate derivative of phosphoglycolic acid.[3] Its structure allows it to act as a powerful inhibitor of enzymes that process phosphorylated sugar substrates, most notably triosephosphate isomerase (TIM) and methylglyoxal synthase (MGS).[1][2][4] The key to its inhibitory function lies in its ability to mimic the geometry and electronic properties of high-energy intermediates formed during the enzymatic reaction, thereby binding to the active site with high affinity.[1] The hydroxamic acid moiety (-CONHOH) is a critical feature, known for its ability to chelate metal ions present in the active sites of many metalloenzymes, such as ureases and matrix metalloproteinases (MMPs).[5][6][7]

Primary Enzyme Targets and Binding Mechanisms

The most well-characterized interactions of PGH are with the glycolytic enzyme TIM and the bacterial enzyme MGS. While these enzymes share no significant sequence or structural similarities, they both process dihydroxyacetone phosphate (DHAP) and are effectively inhibited by PGH.[4]

TIM is a central enzyme in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to D-glyceraldehyde 3-phosphate (GAP).[1] PGH acts as a stable analog of the enediol or enediolate intermediate of this reaction.[1]

Active Site Interactions: The crystal structure of TIM complexed with PGH, resolved to 1.9 Å, reveals the precise geometry of the active site.[1] The binding is characterized by a network of hydrogen bonds and electrostatic interactions:

-

Glu-165: The carboxylate of this residue is positioned to abstract a proton from the substrate's carbon atom. In the complex, it interacts with the inhibitor, consistent with its role in forming the enediol intermediate.[1]

-

His-95: This residue acts as a proton donor to the substrate's oxygen. The structure suggests that His-95 is neutral in the ground state and functions as an imidazole acid.[1]

-

Lys-12 and Asn-10: These residues stabilize the charged transition state by polarizing the substrate's oxygen atoms through hydrogen bonding and electrostatic interactions.[1]

The conformation of the bound PGH stereoelectronically favors the proton transfer from the substrate carbon to the syn orbital of Glu-165, providing a clear snapshot of the catalytic mechanism.[1]

MGS catalyzes the conversion of DHAP to methylglyoxal and inorganic phosphate.[4] PGH is a potent, tight-binding competitive inhibitor of MGS.[4]

Active Site Interactions: The high affinity of PGH for MGS is attributed to a unique and powerful interaction. The X-ray crystal structure of the MGS-PGH complex shows a short, strong hydrogen bond (SSHB) between the N-OH group of PGH and the carboxylate of Asp-71 .[4] This interaction is exceptionally short, measured at 2.30-2.37 Å.[4] Further evidence from NMR spectroscopy supports the presence of this SSHB.[4]

Other key interactions include:

-

His-19 and His-98: These histidine residues are uncharged in the complex. His-19 approaches the NO group of PGH, while His-98 is near the carbonyl oxygen.[4]

-

Phosphate Binding: The phosphate group of PGH is anchored by nine hydrogen bonds from seven different residues, further stabilizing the complex.[4]

Quantitative Data on Inhibitor Binding

The following tables summarize the key quantitative data regarding the interaction of PGH and other hydroxamic acids with their target enzymes.

Table 1: Binding Affinity and Structural Data for PGH

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Structure Resolution | Key Interaction Distance | Reference |

|---|---|---|---|---|---|

| Methylglyoxal Synthase (MGS) | PGH | 39 nM | 2.0 Å | 2.30-2.37 Å (SSHB with Asp-71) | [4] |

| Triosephosphate Isomerase (TIM) | PGH | Not specified | 1.9 Å | Not specified |[1] |

Table 2: Inhibitory Activity of Other Hydroxamic Acids (for Context)

| Enzyme Family | Inhibitor | Inhibition Constant (IC50) | Target Organism/Enzyme | Reference |

|---|---|---|---|---|

| Urease | Methionine-hydroxamic acid | 3.9 µM | Jack Bean Urease | [8] |

| Urease | H-Ile-Gly-NHOH | 0.20 µM | Helicobacter pylori Urease | [9] |

| Matrix Metalloproteinase | FN-439 | 1.0 µM | Interstitial Collagenase | [10] |

| Matrix Metalloproteinase | FN-439 | 30 µM | Granulocyte Collagenase | [10] |

| Tyrosinase | Benzohydroxamic acid | 7 nM | Mushroom Tyrosinase |[5] |

Experimental Protocols

Detailed and reproducible experimental design is critical for studying enzyme-inhibitor interactions. Below are methodologies for key experiments.

This protocol outlines the steps to determine the inhibitory potency (e.g., IC50 or Ki) of a compound like PGH.[5][11]

Materials and Reagents:

-

Purified target enzyme (e.g., TIM, MGS)

-

Substrate (e.g., DHAP)

-

Inhibitor (PGH) dissolved in a suitable solvent

-

Assay buffer (e.g., phosphate buffer at optimal pH)

-

Any required cofactors (e.g., Mg²⁺)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

-

Pipettes for accurate liquid handling

Procedure:

-

Solution Preparation: Prepare fresh stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells to avoid artifacts.[5]

-

Inhibitor Dilution Series: Create a serial dilution of the inhibitor (PGH) to test a wide range of concentrations.

-

Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of the microplate. Incubate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[5][11]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Monitoring: Measure the rate of product formation or substrate depletion over time using a spectrophotometer or plate reader. This is typically done by monitoring a change in absorbance or fluorescence.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value. For Ki determination, repeat the experiment at multiple substrate concentrations and perform nonlinear fitting using the appropriate Michaelis-Menten inhibition model (competitive, non-competitive, etc.).[5]

This protocol provides a high-level overview of the steps required to determine the three-dimensional structure of an enzyme bound to an inhibitor like PGH.[1][12][13]

Procedure:

-

Protein Expression and Purification: Obtain large quantities of highly pure and active target enzyme using molecular biology techniques.

-

Crystallization:

-

Screening: Screen a wide range of conditions (e.g., pH, temperature, precipitant type, and concentration) to find an initial condition that produces protein crystals.

-

Optimization: Refine the initial conditions to grow large, single, well-ordered crystals suitable for diffraction.

-

-

Complex Formation (Soaking): Transfer the grown enzyme crystals into a solution containing a high concentration of the inhibitor (PGH). The inhibitor will diffuse into the crystal and bind to the active site of the enzyme molecules.[12]

-

Cryo-protection and Mounting: Soak the crystal in a cryoprotectant solution to prevent ice formation during data collection. Mount the crystal in a loop and flash-cool it in a stream of liquid nitrogen.[13]

-

X-ray Diffraction Data Collection:

-

Expose the frozen crystal to a high-intensity X-ray beam (often at a synchrotron).

-

Rotate the crystal and collect hundreds of diffraction images from different orientations.[13]

-

-

Data Processing and Structure Solution:

-

Indexing and Integration: Process the diffraction images to determine the unit cell dimensions and the intensities of the diffraction spots.

-

Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a similar structure is known) or anomalous scattering.[13]

-

-

Model Building and Refinement:

-

Build an initial atomic model of the enzyme-inhibitor complex into the calculated electron density map.

-

Iteratively refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution three-dimensional structure.[1]

-

References

- 1. Structure of the triosephosphate isomerase-phosphoglycolohydroxamate complex: an analogue of the intermediate on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C2H6NO6P | CID 4797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. biologiachile.cl [biologiachile.cl]

- 13. chem.libretexts.org [chem.libretexts.org]

Phosphoglycolohydroxamic Acid: A Molecular Probe for Unraveling Enzyme Catalytic Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phosphoglycolohydroxamic acid (PGH), a structural analog of phosphoglycolic acid, serves as a powerful tool in enzymology.[1] Its primary utility lies in its function as a potent transition-state analog inhibitor for several key enzymes, particularly those involved in glycolysis. By mimicking the high-energy intermediate states of enzymatic reactions, PGH binds with high affinity to the active site, effectively halting catalysis. This tight binding allows researchers to trap and study the enzyme-inhibitor complex, providing invaluable snapshots of the catalytic mechanism. This guide details the role of PGH in elucidating the mechanisms of enzymes like triosephosphate isomerase and aldolase, presents quantitative inhibition data, outlines experimental protocols for its use, and provides visual representations of its interactions and related experimental workflows.

Introduction: The Principle of Transition-State Inhibition

Enzymes accelerate biochemical reactions by stabilizing the transition state, a fleeting, high-energy molecular arrangement that exists between substrate and product. Transition-state analogs are stable molecules designed to structurally and electronically resemble this unstable intermediate.[2] Because they fit the enzyme's active site more tightly than the substrate itself, they act as potent inhibitors.[2][3]

This compound (PGH) is a classic example of such an inhibitor.[4] It is the hydroxamate derivative of phosphoglycolic acid and has been instrumental in studying enzymes that process phosphorylated sugar intermediates.[1] Its structure allows it to interact with active site residues in a manner that closely mimics the proposed enediol or enediolate intermediates in reactions catalyzed by enzymes like triosephosphate isomerase (TIM) and aldolase.[4][5]

Mechanism of Action and Key Enzyme Targets

PGH functions primarily as a competitive inhibitor, binding to the same active site as the natural substrate.[5] Its hydroxamic acid moiety is crucial for its inhibitory activity, effectively chelating metal ions in metalloenzymes or forming key hydrogen bonds that mimic the transition state.[6]

Primary Enzyme Targets:

-

Triosephosphate Isomerase (TIM): This glycolytic enzyme catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).[4] PGH is a powerful inhibitor of TIM, and the study of the TIM-PGH complex has been fundamental to understanding its catalytic mechanism, which involves an enediol intermediate.[4]

-

Fructose-Bisphosphate Aldolase (Aldolase): Aldolase catalyzes the reversible aldol condensation of DHAP and G3P to form fructose 1,6-bisphosphate.[7] PGH acts as a potent competitive inhibitor of both Class I and Class II aldolases.[5]

-

Phosphoglucose Isomerase (PGI): This enzyme catalyzes the reversible isomerization of glucose 6-phosphate to fructose 6-phosphate, proceeding through a cis-enediol intermediate.[8] While PGH is a known inhibitor, another hydroxamic acid, 5-phospho-d-arabinonohydroxamic acid (5PAH), which more closely resembles the substrate, is the most potent inhibitor reported for PGI.[8]

Quantitative Inhibition Data

The potency of an inhibitor is quantified by parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50). Lower values indicate stronger inhibition. While specific K_i values for PGH across different studies can vary based on experimental conditions (pH, temperature, enzyme source), the data consistently demonstrate its high affinity.

| Enzyme Target | Inhibitor | Reported Inhibition Constant (K_i) / Potency | Enzyme Class/Source | Reference |

| FDP-Aldolase | This compound | Potent competitive inhibitor | Class I (Rabbit Muscle) | [5] |

| Triosephosphate Isomerase | This compound | Potent competitive inhibitor | Chicken | [5] |

| Phosphoglucose Isomerase | 5-Phospho-d-arabinonohydroxamic acid | K_i = 2 x 10⁻⁷ M | Rabbit | [8] |

| Urease | Methionine-hydroxamic acid | I_50 = 3.9 x 10⁻⁶ M | Jack Bean | [9] |

| Carboxypeptidase A | (R)-N-Hydroxy-N-sulfamoyl-β-phenylalanine | K_i = 39 µM | - | [10] |

Note: Data for other hydroxamic acid inhibitors are included for comparative context, illustrating the general potency of this chemical class against various enzymes.

Signaling Pathways and Catalytic Mechanisms

The study of PGH's interaction with enzymes provides a window into their catalytic cycles. For instance, in triosephosphate isomerase, PGH helps confirm the roles of specific active site residues.

Inhibition of Triosephosphate Isomerase (TIM)

The structure of the TIM-PGH complex shows that the inhibitor lies in the active site, held by a network of interactions. This binding mimics the proposed enediol intermediate of the normal reaction. Analysis of this complex supports an acid-base mechanism where Glutamate-165 acts as the catalytic base, abstracting a proton, while Histidine-95 acts as the catalytic acid, donating a proton.[4]

References

- 1. This compound | C2H6NO6P | CID 4797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Solved Which statement is false for transition-state analog | Chegg.com [chegg.com]

- 4. Structure of the triosephosphate isomerase-phosphoglycolohydroxamate complex: an analogue of the intermediate on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The crystal structure of rabbit phosphoglucose isomerase complexed with 5-phospho-d-arabinonohydroxamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of Phosphoglycolohydroxamic Acid: An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Phosphoglycolohydroxamic Acid (PGH), a potent inhibitor of several key enzymes in glycolysis, including triosephosphate isomerase. The synthesis is based on the facile and efficient method developed by Weber et al. This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and characterization of this important biochemical tool. The protocol includes detailed methodologies, quantitative data summarized in tables, and visual diagrams of the synthesis pathway and its mechanism of action.

Introduction

This compound (PGH) is a well-established inhibitor of enzymes that act on dihydroxyacetone phosphate (DHAP)[1]. Its structural similarity to the enediol(ate) intermediate of the triosephosphate isomerase (TIM) catalyzed reaction makes it a powerful tool for studying enzyme mechanisms and a potential lead compound in drug development, particularly in the context of targeting glycolysis in various diseases. This protocol outlines a straightforward and efficient synthesis of PGH, starting from readily available materials.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Yield |

| 1 | Phosphorylation | Glycolamide | Polyphosphoric Acid (PPA) | Phosphoglycolamide | ~60% |

| 2 | Hydroxamate Formation | Phosphoglycolamide | Hydroxylamine | This compound | Quantitative |

Table 2: Characterization Data for this compound (PGH)

| Analysis | Data |

| Molecular Formula | C₂H₆NO₆P |

| Molecular Weight | 171.05 g/mol [2] |

| ¹H NMR (D₂O) | Data not explicitly found in search results |

| ¹³C NMR (D₂O) | Data not explicitly found in search results |

| Mass Spectrometry | Data not explicitly found in search results |

Note: While the synthesis protocol is well-described, specific NMR and mass spectrometry data for the final product were not explicitly available in the searched literature. Researchers should perform these characterizations to verify the product's identity and purity.

Experimental Protocols

Method 1: Synthesis via Phosphorylation with Polyphosphoric Acid

This method is adapted from the facile and efficient preparation reported by Weber et al.

Step 1: Synthesis of Phosphoglycolamide

-

Preparation: In a round-bottom flask, dissolve glycolamide (10 mmol) in an excess of commercial polyphosphoric acid (PPA) (e.g., 4 mL).

-

Reaction: Warm the mixture to 45°C under vacuum using a rotary evaporator.

-

Duration: Maintain the reaction at this temperature for 1 hour.

-

Work-up:

-

Cool the reaction mixture and dilute it with a large volume of cold water.

-

Neutralize the solution with a saturated solution of barium hydroxide.

-

Filter the resulting precipitate of barium phosphate.

-

Add ethanol to the filtrate to precipitate the barium salt of phosphoglycolamide.

-

Collect the precipitate by filtration and dry it. This step should yield the barium salt of phosphoglycolamide in approximately 60% yield.

-

Step 2: Synthesis of this compound (PGH)

-

Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine by mixing hydroxylamine hydrochloride with a stoichiometric equivalent of a base (e.g., NaOH or KOH) in an aqueous medium.

-

Reaction: Dissolve the phosphoglycolamide (either the free acid or its salt form) in the prepared aqueous hydroxylamine solution. A large excess of hydroxylamine is recommended.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is reported to proceed to completion, affording PGH quantitatively.

-

Purification:

-

The resulting PGH can be purified by conversion to its bis-cyclohexylammonium salt for recrystallization.

-

Alternatively, ion-exchange chromatography can be used for purification of the free acid.

-

Method 2: Alternative Phosphorylation of Glycolamide

An alternative method for the phosphorylation of glycolamide offers a higher yield of the intermediate.

-

Reaction: Treat glycolamide with β-cyanoethylphosphate in pyridine in the presence of dicyclohexylcarbodiimide (DCC).

-

Yield: This method has been reported to yield phosphoglycolamide in 80%.

-

Conversion to PGH: The resulting phosphoglycolamide can then be converted to PGH as described in Step 2 of Method 1.

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound (PGH).

Mechanism of Triosephosphate Isomerase Inhibition by PGH

Caption: PGH inhibits Triosephosphate Isomerase by mimicking the enediol intermediate.

Discussion

The synthesis protocol described provides a reliable method for the production of this compound. The phosphorylation of glycolamide is the key step, with the PPA method offering simplicity and the β-cyanoethylphosphate/DCC method providing a higher yield of the intermediate. The subsequent conversion to the hydroxamic acid is straightforward and efficient.

PGH's primary application is as a potent inhibitor of triosephosphate isomerase, a crucial enzyme in the glycolytic pathway[3]. By mimicking the transition state of the reaction, PGH binds tightly to the active site, effectively blocking the conversion of dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. This inhibitory action makes PGH an invaluable tool for studying the kinetics and mechanism of TIM and for investigating the role of glycolysis in various biological processes. For professionals in drug development, understanding the synthesis and mechanism of action of inhibitors like PGH can inform the design of novel therapeutics targeting metabolic pathways.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis and understanding of this compound. The presented methodologies are accessible and efficient, and the accompanying data and diagrams offer a clear framework for researchers and drug development professionals. The synthesis of PGH opens avenues for further investigation into the modulation of glycolytic enzymes for therapeutic purposes.

References

Determining the Inhibition Constant (Ki) of Phosphoglycolohydroxamic Acid Against Triosephosphate Isomerase

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the inhibition constant (Ki) of Phosphoglycolohydroxamic Acid (PGH) against its target enzyme, Triosephosphate Isomerase (TIM). PGH is a potent competitive inhibitor of TIM, a crucial enzyme in the glycolytic pathway.[1][2] Understanding the inhibitory potential of PGH through the determination of its Ki value is fundamental for applications in antibacterial and antifungal research.[1] These protocols outline the necessary steps for enzymatic assays, data collection, and analysis using established methods such as Michaelis-Menten kinetics, Lineweaver-Burk plots, and Dixon plots.

Introduction

This compound (PGH) is a powerful inhibitor of triosephosphate isomerase (TIM), an essential enzyme in the central metabolic pathway of glycolysis.[1][3] TIM catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[2][4] PGH acts as a transition-state analog, binding tightly to the active site of TIM and competitively inhibiting its function.[2]

The inhibition constant (Ki) is a critical parameter for quantifying the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration.[5] A lower Ki value signifies a more potent inhibitor. Accurate determination of the Ki for PGH is vital for its characterization and potential development as a therapeutic agent.

This document provides a comprehensive guide for researchers to determine the Ki of PGH against TIM using standard enzymatic kinetic methods.

Signaling Pathway and Enzyme Kinetics

Triosephosphate isomerase is a central enzyme in glycolysis, ensuring the metabolic flux of triose phosphates towards energy production. Its inhibition disrupts this critical pathway.

Experimental Design and Workflow

The determination of Ki involves a series of enzyme kinetic assays. The general workflow is depicted below.

Materials and Methods

Reagents and Buffers

-

Enzyme: Purified Triosephosphate Isomerase (e.g., from rabbit muscle or yeast).

-

Substrate: D-Glyceraldehyde-3-phosphate (GAP) or Dihydroxyacetone phosphate (DHAP).

-

Inhibitor: this compound (PGH).

-

Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (for assays using DHAP as substrate).

-

Co-factor: NADH.

-

Assay Buffer: e.g., 100 mM Triethanolamine (TEA) buffer, pH 7.6, containing 10 mM EDTA.

Equipment

-

UV-Vis Spectrophotometer capable of reading at 340 nm.

-

Temperature-controlled cuvette holder.

-

Micropipettes.

-

Quartz cuvettes.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Parameters (Km and Vmax)

This protocol determines the baseline kinetic parameters of TIM in the absence of the inhibitor.

-

Prepare a stock solution of the substrate (e.g., 10 mM DHAP).

-

Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Km).

-

In a cuvette, add the assay buffer, NADH, and the coupling enzyme (glycerol-3-phosphate dehydrogenase).

-

Add a fixed amount of TIM to the cuvette and incubate for 5 minutes at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a specific volume of the substrate dilution.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat steps 3-7 for each substrate concentration.

-

Plot V₀ versus substrate concentration [S] to generate a Michaelis-Menten curve.

-

Determine Km and Vmax from the Michaelis-Menten plot using non-linear regression analysis.

Protocol 2: Determination of Ki using Lineweaver-Burk Plot

This protocol involves measuring the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

Prepare stock solutions of PGH at different concentrations.

-

For each fixed inhibitor concentration, perform the enzyme kinetic assay as described in Protocol 5.1, varying the substrate concentration.

-

For each inhibitor concentration, generate a set of initial velocities (Vi) at different substrate concentrations.

-

Calculate the reciprocals of the initial velocities (1/Vi) and substrate concentrations (1/[S]).

-

Plot 1/Vi versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.

-

The resulting plot should yield a series of lines that intersect at the y-axis, which is characteristic of competitive inhibition.

-

Determine the apparent Km (Km_app) for each inhibitor concentration from the x-intercept (-1/Km_app).

-

The Ki can be determined from a secondary plot of Km_app versus inhibitor concentration [I] or by using the following relationship: Km_app = Km (1 + [I]/Ki)

Protocol 3: Determination of Ki using Dixon Plot

The Dixon plot is a graphical method to determine the Ki of an enzyme inhibitor.[6]

-

Select two or more fixed substrate concentrations.

-

For each fixed substrate concentration, measure the initial reaction velocity (Vi) at a range of inhibitor (PGH) concentrations.

-

Calculate the reciprocal of the initial velocities (1/Vi).

-

Plot 1/Vi versus the inhibitor concentration [I] for each substrate concentration.

-

The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison and analysis.

Table 1: Michaelis-Menten Kinetic Data for TIM

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µmol/min) |

| 50 | 0.15 |

| 100 | 0.25 |

| 200 | 0.40 |

| 400 | 0.57 |

| 800 | 0.71 |

| 1600 | 0.83 |

Table 2: Initial Velocities in the Presence of PGH for Lineweaver-Burk Analysis

| [S] (µM) | V₀ (No Inhibitor) | V₀ ([PGH] = 5 µM) | V₀ ([PGH] = 10 µM) |

| 100 | 0.25 | 0.18 | 0.14 |

| 200 | 0.40 | 0.30 | 0.23 |

| 400 | 0.57 | 0.45 | 0.36 |

| 800 | 0.71 | 0.60 | 0.50 |

| 1600 | 0.83 | 0.73 | 0.64 |

Table 3: Data for Dixon Plot Analysis

| [PGH] (µM) | 1/V₀ ([S] = 200 µM) | 1/V₀ ([S] = 800 µM) |

| 0 | 2.50 | 1.41 |

| 2 | 3.03 | 1.61 |

| 5 | 3.85 | 1.89 |

| 10 | 5.26 | 2.38 |

| 20 | 7.69 | 3.23 |

Data Analysis and Interpretation